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Compound of Interest

Compound Name: 2-Azidopropane

Cat. No.: B1281327 Get Quote

This guide provides a detailed analysis of the expected spectroscopic data for 2-azidopropane
(isopropyl azide), a valuable reagent and building block in organic synthesis. The following

sections offer an in-depth exploration of its ¹H NMR, ¹³C NMR, and IR spectra, grounded in the

fundamental principles of spectroscopy and supported by data from analogous compounds.

This document is intended for researchers, scientists, and professionals in drug development

who utilize spectroscopic techniques for the structural elucidation of organic molecules.

Molecular Structure and Spectroscopic Overview
2-Azidopropane possesses a simple aliphatic structure with a key functional group, the azide

(-N₃). This structure gives rise to a predictable yet informative set of spectroscopic data. The

symmetry of the isopropyl group is a critical factor in interpreting its NMR spectra, leading to a

reduced number of signals.
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Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow

for the structural confirmation of 2-azidopropane.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-azidopropane is anticipated to be straightforward due to the

molecule's symmetry. The two methyl groups are chemically equivalent, and the single methine

proton is coupled to the six methyl protons.

Predicted ¹H NMR Data for 2-Azidopropane:
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.25 Doublet 6H -CH(CH₃)₂

~3.5 - 3.8 Septet 1H -CH(N₃)

Causality Behind the Predicted ¹H NMR Spectrum:

Chemical Shift: The methine proton (-CH) is directly attached to the electron-withdrawing

azide group, which deshields the proton and shifts its resonance downfield to the region of

approximately 3.5-3.8 ppm. In comparison, the methine proton in 2-iodopropane appears

around 4.2 ppm, indicating the azide group is slightly less deshielding than iodine.[1][2] The

methyl protons (-CH₃) are further from the azide group and are therefore found in the more

shielded upfield region, around 1.25 ppm.

Multiplicity: The six equivalent methyl protons are coupled to the single methine proton,

resulting in a doublet according to the n+1 rule (1+1=2). The methine proton is coupled to the

six equivalent methyl protons, leading to a septet (6+1=7).[1]

Integration: The relative integration of the signals will be 6:1 for the methyl protons versus

the methine proton, respectively.

¹³C NMR Spectroscopy
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of 2-azidopropane is expected to be

simple, showing only two signals corresponding to the two distinct carbon environments.

Predicted ¹³C NMR Data for 2-Azidopropane:

Chemical Shift (δ) ppm Assignment

~22 -CH(CH₃)₂

~60 -CH(N₃)

Causality Behind the Predicted ¹³C NMR Spectrum:
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Chemical Shift: The carbon atom directly bonded to the nitrogen of the azide group (-CH) is

significantly deshielded and is expected to appear at a downfield chemical shift of around 60

ppm. For comparison, the corresponding carbon in 2-chloropropane is observed at

approximately 54 ppm.[3] The two equivalent methyl carbons (-CH₃) are in a more shielded

environment and are predicted to resonate at a higher field, around 22 ppm. For reference,

the methyl carbons in 2-iodopropane appear at about 26 ppm.[4]

Number of Signals: Due to the symmetry of the isopropyl group, the two methyl carbons are

chemically equivalent, resulting in a single signal. The methine carbon represents the second

distinct carbon environment.

Infrared (IR) Spectroscopy
The IR spectrum of 2-azidopropane is distinguished by the very strong and sharp absorption

band characteristic of the azide functional group.

Characteristic IR Absorption Bands for 2-Azidopropane:

Wavenumber (cm⁻¹) Intensity Vibration

~2100 Strong, Sharp Asymmetric N=N=N stretch

~1250 Medium Symmetric N=N=N stretch

2980-2850 Medium-Strong C-H stretch

~1380, ~1370 Medium C-H bend (isopropyl split)

Causality Behind the IR Spectrum:

Azide Group Vibrations: The most prominent feature in the IR spectrum of an organic azide

is the asymmetric stretching vibration of the N=N=N bond, which gives rise to a strong and

sharp absorption band in the region of 2100 cm⁻¹.[5] A weaker symmetric stretch is typically

observed around 1250 cm⁻¹.

Alkyl Group Vibrations: The spectrum will also display characteristic C-H stretching vibrations

for the sp³ hybridized carbons in the 2980-2850 cm⁻¹ region. The presence of the isopropyl
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group is often indicated by a characteristic split in the C-H bending vibration band around

1380-1370 cm⁻¹.[6]

Experimental Protocols
A. Synthesis of 2-Azidopropane (Illustrative)

A common method for the synthesis of alkyl azides is the nucleophilic substitution of an alkyl

halide with sodium azide.[1]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-bromopropane (1 equivalent) in a suitable solvent such as

dimethylformamide (DMF).

Addition of Azide: Add sodium azide (NaN₃, approximately 1.5 equivalents) to the solution.

Reaction: Heat the reaction mixture to around 60-80 °C and stir for several hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into

water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by distillation.

Disclaimer: Organic azides are potentially explosive and should be handled with appropriate

safety precautions in a well-ventilated fume hood.

B. Spectroscopic Characterization

NMR Sample Preparation: Prepare a solution of the purified 2-azidopropane (5-10 mg) in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer

(e.g., 400 MHz).

IR Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr) to create a thin film.
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IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Logical Framework for Spectral Interpretation

Logical Framework for Interpreting 2-Azidopropane Spectra

¹H NMR ¹³C NMR IR

Conclusion

Two Signals:
- Downfield Septet (1H)
- Upfield Doublet (6H)

Interpretation:
- Septet: CH proton coupled to 6 equivalent protons

- Doublet: CH₃ protons coupled to 1 proton
- Integration ratio 1:6 confirms isopropyl group

Combined data confirms the structure of 2-Azidopropane.

Two Signals:
- Downfield Signal

- Upfield Signal

Interpretation:
- Downfield: Carbon attached to electronegative N₃

- Upfield: Two equivalent methyl carbons

Key Bands:
- Strong, sharp peak at ~2100 cm⁻¹

- C-H stretches at ~2900 cm⁻¹

Interpretation:
- ~2100 cm⁻¹: Confirms presence of azide group

- ~2900 cm⁻¹: Confirms alkyl C-H bonds

Click to download full resolution via product page

Caption: A diagram showing the logical progression of interpreting the ¹H NMR, ¹³C NMR, and

IR spectra to confirm the structure of 2-azidopropane.

References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to
Spectroscopy. Cengage Learning.

Kumar, D., & Varma, R. S. (2021). Chemo-Enzymatic Synthesis of Oligoglycerol Derivatives.

Molecules, 26(23), 7296. [Link]

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1281327?utm_src=pdf-body-img
https://www.benchchem.com/product/b1281327?utm_src=pdf-body
https://www.mdpi.com/1420-3049/26/23/7296
https://www.docbrown.info/page06/OrgSpec/C13NMRsp/C13NMR1-10/13C-NMR_03haloalkane.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane. Retrieved from

[Link]

Singh, S., Sharma, S., & Singh, P. (2021). Synthesis, Self-Assembly, and Biological Activities

of Pyrimidine-Based Cationic Amphiphiles. ACS Omega, 6(2), 1585–1596. [Link]

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodopropane. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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